molecular formula C8H10N2O B12818928 4-(1-Methyl-1H-imidazol-2-yl)but-3-en-2-one

4-(1-Methyl-1H-imidazol-2-yl)but-3-en-2-one

Cat. No.: B12818928
M. Wt: 150.18 g/mol
InChI Key: SFLOSYVYOAXYGL-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methyl-1H-imidazol-2-yl)but-3-en-2-one is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-1H-imidazol-2-yl)but-3-en-2-one typically involves the condensation of 1-methylimidazole with an appropriate aldehyde or ketone. One common method includes the reaction of 1-methylimidazole with 4-chlorobut-3-en-2-one under basic conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methyl-1H-imidazol-2-yl)but-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(1-Methyl-1H-imidazol-2-yl)but-3-en-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-imidazol-2-yl)but-3-en-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

(E)-4-(1-methylimidazol-2-yl)but-3-en-2-one

InChI

InChI=1S/C8H10N2O/c1-7(11)3-4-8-9-5-6-10(8)2/h3-6H,1-2H3/b4-3+

InChI Key

SFLOSYVYOAXYGL-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=NC=CN1C

Canonical SMILES

CC(=O)C=CC1=NC=CN1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.